molecular formula C17H19FN2 B6262390 rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine, trans CAS No. 1073263-80-5

rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine, trans

Cat. No.: B6262390
CAS No.: 1073263-80-5
M. Wt: 270.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine, trans is a chiral compound with significant interest in the field of medicinal chemistry. This compound features a pyrrolidine ring substituted with a benzyl group and a fluorophenyl group, making it a potential candidate for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine, trans typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine, trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine, trans has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine, trans involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels, leading to modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-aminedihydrochloride
  • (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine

Uniqueness

rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine, trans is unique due to its specific stereochemistry and substitution pattern, which confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

1073263-80-5

Molecular Formula

C17H19FN2

Molecular Weight

270.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.